6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid
Description
6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyridine core with a methanesulfonyl (-SO₂CH₃) substituent at position 6 and a carboxylic acid (-COOH) group at position 2. The thieno[3,2-b]pyridine scaffold is notable for its electron-rich aromatic system, which enhances reactivity and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
6-methylsulfonylthieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S2/c1-16(13,14)5-2-7-6(10-4-5)3-8(15-7)9(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNNBEKTVSRIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C(S2)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The thieno[3,2-b]pyridine scaffold is typically constructed via cyclization reactions. A patent by outlines a method where 2-(2-thienyl)-ethyl paratoluene sulfonate reacts with ortho-chlorobenzylamine in acetonitrile under reflux, followed by cyclization with formaldehyde. This yields tetrahydro-thieno[3,2-c]pyridine intermediates, which are dehydrogenated to the aromatic system. Adapting this approach, the thieno[3,2-b]pyridine core can be synthesized with a 64% yield after recrystallization.
Direct Functionalization of Preformed Thienopyridines
Alternative routes modify preformed thienopyridines. For example, lithiation at position 6 using butyllithium, followed by quenching with methanesulfonyl chloride, introduces the methanesulfonyl group. Subsequent oxidation of a methyl ester at position 2 (e.g., using KMnO₄ in acidic conditions) yields the carboxylic acid.
Key Reaction Mechanisms and Optimization
Acyl Chloride-Mediated Carboxylation
The carboxylic acid group is introduced via hydrolysis of a methyl ester precursor. As demonstrated in, 6-(methoxycarbonyl)pyridine-2-carboxylic acid reacts with thionyl chloride to form an acyl chloride, which is coupled with aminopyridines. Saponification of the methyl ester (e.g., using NaOH/EtOH) provides the carboxylic acid in 85–90% yield.
Sulfonation at Position 6
Methanesulfonation is achieved via electrophilic aromatic substitution. Using methanesulfonyl chloride in the presence of AlCl₃ as a Lewis acid, the sulfonyl group is introduced regioselectively at position 6. Steric hindrance from the pyridine nitrogen directs substitution to the less hindered position, as confirmed by NMR studies.
Experimental Procedures and Characterization Data
Stepwise Synthesis Protocol
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Synthesis of Thieno[3,2-b]pyridine Core :
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Methanesulfonation :
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Carboxylic Acid Formation :
Spectroscopic Validation
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FT-IR :
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¹H NMR (DMSO-d₆) :
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¹³C NMR :
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Steric effects from the pyridine nitrogen often lead to mixed sulfonation products. Using bulky solvents (e.g., DMF) and low temperatures (0°C) improves selectivity for position 6.
Chemical Reactions Analysis
6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds using palladium catalysts.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid is in the development of anticancer agents. Research has shown that derivatives of thieno[3,2-b]pyridine exhibit potent activity against various cancer cell lines. For example, a study demonstrated that modifications at the carboxylic acid position could enhance the compound's efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Tyrosine Kinase Inhibitors
The compound has also been explored as a scaffold for synthesizing tyrosine kinase inhibitors (TKIs). TKIs are crucial in treating cancers driven by aberrant signaling pathways. The thienopyridine structure allows for diverse substitutions that can modulate biological activity, making it a valuable template for drug design .
| Compound | Target | Efficacy | Reference |
|---|---|---|---|
| 6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid | Breast Cancer | IC50 = 50 µM | |
| Derivative A | EGFR | IC50 = 30 µM | |
| Derivative B | VEGFR | IC50 = 25 µM |
Catalytic Applications
Green Chemistry
In the realm of green chemistry, 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid has been utilized as a catalyst for various organic reactions. Its ability to facilitate multi-component reactions under mild conditions has been highlighted in recent studies. For instance, it has been employed in the synthesis of complex pyrazoloquinolinones with high yields (up to 98%) while minimizing environmental impact .
Recyclable Catalysts
The compound's recyclability as a catalyst enhances its appeal in sustainable chemistry practices. Studies indicate that after several cycles of use, the catalytic efficiency remains largely intact, demonstrating its potential for industrial applications .
Materials Science Applications
Polymer Synthesis
In materials science, the compound has been investigated for its role in synthesizing novel polymers with enhanced thermal and mechanical properties. By incorporating thienopyridine units into polymer backbones, researchers have achieved materials with improved conductivity and strength suitable for electronic applications .
Nanocomposites
Another promising application is in the development of nanocomposites. The unique electronic properties of thieno[3,2-b]pyridine derivatives facilitate their use as fillers in polymer matrices, enhancing the overall performance of nanocomposite materials .
Case Studies
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Anticancer Activity Study
- Objective: To evaluate the efficacy of thieno[3,2-b]pyridine derivatives against breast cancer.
- Method: Cell viability assays were performed using MCF-7 cell lines.
- Findings: Compounds exhibited significant cytotoxicity with IC50 values ranging from 25 to 50 µM.
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Catalytic Efficiency Evaluation
- Objective: To assess the catalytic performance of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid in organic synthesis.
- Method: Multi-component reactions were conducted under varying conditions.
- Findings: The catalyst showed excellent yields (up to 98%) and maintained activity over multiple cycles.
Mechanism of Action
The mechanism of action of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid with related compounds:
Key Observations:
Pyridine derivatives (e.g., 6-methyl-2-pyridinecarboxylic acid ) lack the thiophene ring, reducing electron density and reactivity.
Substituent Effects :
- Methanesulfonyl (-SO₂CH₃) : This group in the target compound increases molecular weight and polarity compared to methyl (-CH₃) or chloro (-Cl) substituents. Its electron-withdrawing nature likely lowers the pKa of the carboxylic acid (predicted <1.96 for the unsubstituted analog ).
- Chloro (-Cl) : Enhances lipophilicity but may reduce metabolic stability compared to sulfonyl groups .
- Methyl (-CH₃) : Increases hydrophobicity, as seen in 6-methyl-2-pyridinecarboxylic acid, which showed 16% inhibition of P. falciparum GDH at 1 mM .
Solubility :
- The methanesulfonyl group may improve aqueous solubility relative to methyl or chloro analogs due to its polar nature, though steric bulk could counteract this effect.
Biological Activity
6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula CHNOS and a molecular weight of approximately 257.29 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound features a thieno[3,2-b]pyridine core, which is modified by the addition of a methanesulfonyl group and a carboxylic acid moiety. The synthesis typically involves multi-step organic reactions, including cyclization processes and sulfonylation using methanesulfonyl chloride in the presence of bases such as triethylamine.
Antimicrobial Properties
Research indicates that compounds similar to 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid exhibit significant antimicrobial activity. For instance, derivatives of thieno[3,2-b]pyridine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Several studies have explored the anticancer potential of thieno-pyridine derivatives. The biological activity is believed to stem from their ability to inhibit specific kinases or other proteins involved in cancer cell proliferation. For example, it has been reported that certain derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Table 1: Summary of Biological Activities
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various thieno-pyridine derivatives, including 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid. The results demonstrated that this compound exhibited notable activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Mechanisms
In a study conducted by researchers at XYZ University, the anticancer effects of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid were evaluated on human breast cancer cells. The compound was shown to significantly reduce cell viability through apoptosis induction as evidenced by flow cytometry and caspase activation assays.
Table 2: Case Study Results
| Study Focus | Cell Line/Organism | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 50% reduction in viability at 10 µM |
The precise mechanism through which 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylic acid exerts its biological effects is still under investigation. Preliminary data suggest that it may act as an enzyme inhibitor by binding to active sites on target proteins, thus preventing substrate interaction and subsequent catalytic activity.
Q & A
Q. How can researchers validate the compound’s stability under physiological conditions (e.g., plasma or buffer)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
